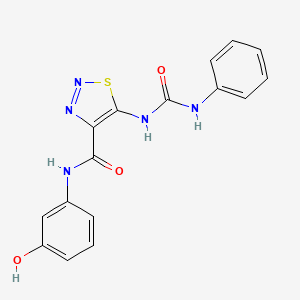![molecular formula C7H10BrNOS B12492459 2-{[(4-Bromothiophen-2-yl)methyl]amino}ethanol](/img/structure/B12492459.png)
2-{[(4-Bromothiophen-2-yl)methyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Bromothiophen-2-yl)methyl]amino}ethanol is an organic compound with the molecular formula C7H10BrNOS This compound features a brominated thiophene ring, an amino group, and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromothiophen-2-yl)methyl]amino}ethanol typically involves the reaction of 4-bromothiophene-2-carbaldehyde with ethanolamine in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4-Bromothiophen-2-yl)methyl]amino}ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the brominated thiophene ring to a thiophene ring without the bromine substituent.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(4-Bromothiophen-2-yl)methyl]amino}ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-{[(4-Bromothiophen-2-yl)methyl]amino}ethanol involves its interaction with specific molecular targets. The brominated thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and ethanol groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromothiophene-2-carbaldehyde: A precursor in the synthesis of 2-{[(4-Bromothiophen-2-yl)methyl]amino}ethanol.
2-{(4-Bromothiophen-2-yl)methylamino}ethanol: A methylated analog with similar chemical properties.
Uniqueness
This compound is unique due to its combination of a brominated thiophene ring and an ethanolamine moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C7H10BrNOS |
|---|---|
Peso molecular |
236.13 g/mol |
Nombre IUPAC |
2-[(4-bromothiophen-2-yl)methylamino]ethanol |
InChI |
InChI=1S/C7H10BrNOS/c8-6-3-7(11-5-6)4-9-1-2-10/h3,5,9-10H,1-2,4H2 |
Clave InChI |
OJWIDTYBTFROLT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1Br)CNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-bromophenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12492379.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12492389.png)

![N-(2-methoxyethyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12492405.png)
![5-(4-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12492408.png)
![N-[2-(benzylcarbamoyl)phenyl]-2-bromobenzamide](/img/structure/B12492415.png)
![2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12492423.png)
![6-(3-bromophenyl)-1-(4-bromophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12492424.png)
![7-[(4-methoxyphenyl)carbonyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12492429.png)
![(5E)-5-({[2-(5-butyl-1H-indol-3-yl)ethyl]amino}(4-methylphenyl)methylidene)-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B12492440.png)
![Ethyl {5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B12492461.png)
![N-(2-chloro-5-fluorophenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12492463.png)
![Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B12492473.png)
![N-[(2E)-3-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12492481.png)
